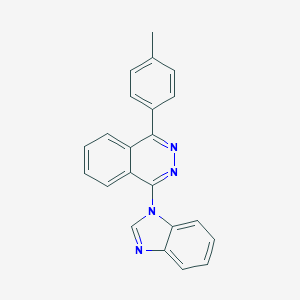![molecular formula C21H27FN2O2 B381129 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381129.png)
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a combination of aromatic and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 1-(2-fluorophenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of hydrogenated aromatic rings.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties.
4-Ethylphenol: Contains the ethylphenol structure.
1-(4-Chlorophenyl)piperazine: Similar piperazine structure with a different substituent.
Uniqueness
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol is unique due to the combination of its ethylphenoxy and fluorophenylpiperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H27FN2O2 |
|---|---|
分子量 |
358.4g/mol |
IUPAC名 |
1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27FN2O2/c1-2-17-7-9-19(10-8-17)26-16-18(25)15-23-11-13-24(14-12-23)21-6-4-3-5-20(21)22/h3-10,18,25H,2,11-16H2,1H3 |
InChIキー |
YVGBNSCCQGZCKB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
正規SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381047.png)
![diethyl 5-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)isophthalate](/img/structure/B381048.png)

![2-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381051.png)
![2-{4-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381057.png)
![Ethyl 2-{[(benzylamino)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B381058.png)
![N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381059.png)
![N-(1-adamantyl)-2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B381060.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-5-(3,4-dimethylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381061.png)
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B381062.png)
![N-(4-{[4-(4-fluorophenyl)-1-phthalazinyl]oxy}phenyl)-2-thiophenecarboxamide](/img/structure/B381066.png)
![5-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B381067.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381068.png)
![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B381069.png)
